N-[2-(2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide
Description
N-[2-(2-Furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with a methyl group at the para-position. The compound features a vinyl linker connecting the benzamide moiety to a 2-furyl group and a urea-based side chain containing a 4-morpholinylethylamine substituent. The furyl-vinyl motif may enhance π-π stacking interactions with target proteins, while the morpholinyl group could improve solubility and membrane permeability.
Properties
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-16-4-6-17(7-5-16)20(25)23-19(15-18-3-2-12-28-18)21(26)22-8-9-24-10-13-27-14-11-24/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,26)(H,23,25)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBSUIGFIXPBPL-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group is susceptible to hydrolysis under acidic or basic conditions.
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the amide bond into 4-methylbenzoic acid and the corresponding amine ( ).
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Basic Hydrolysis : Nucleophilic attack by hydroxide ions forms a tetrahedral intermediate, yielding 4-methylbenzoate and the amine.
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Kinetic Influence : The morpholinoethyl group may stabilize intermediates via hydrogen bonding or steric effects, modulating hydrolysis rates ( ).
| Condition | Products | Rate Influencers |
|---|---|---|
| 6M HCl, reflux | 4-Methylbenzoic acid + enamine-derived amine | Temperature, steric hindrance |
| 1M NaOH, 80°C | 4-Methylbenzoate + amine | Solvent polarity, pH |
Electrophilic Substitution on the Furan Ring
The furan ring’s electron-rich nature facilitates electrophilic aromatic substitution (EAS), though conjugation with the enamine may direct reactivity.
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Nitration : Likely occurs at the 5-position of the furan ring due to electron-donating effects of the vinyl group.
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Sulfonation : Sulfur trioxide may target the 5-position under mild conditions ( ).
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-furan derivative |
| Sulfonation | SO₃ in H₂SO₄ | 5-Sulfo-furan derivative |
Enamine Reactivity
The β-amino acrylamide (enamine) group participates in cycloadditions and nucleophilic additions:
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Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene), forming six-membered cycloadducts ( ).
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Nucleophilic Addition : Thiols or amines may add to the α,β-unsaturated carbonyl system ().
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder | 1,3-Butadiene, heat | Bicyclic adduct |
| Thiol Addition | HS-R, pH 7–9 | β-Substituted thioether |
Morpholine Ring Modifications
The morpholine group (saturated six-membered ring with O and N) undergoes:
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Oxidation : Forms an N-oxide with H₂O₂ or peracids, enhancing hydrophilicity ( ).
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the nitrogen atom ( ).
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | Morpholine N-oxide |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylmorpholinium derivative |
Synthetic Pathways (Inferred)
The compound is likely synthesized via:
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Enamine Formation : Condensation of a furyl-containing aldehyde with 2-(4-morpholinyl)ethylamine.
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Amide Coupling : Reaction of 4-methylbenzoyl chloride with the enamine intermediate ( ).
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Furyl aldehyde + morpholinoethylamine, EtOH, Δ | Enamine |
| 2 | 4-Methylbenzoyl chloride, DIPEA, DCM | Target compound |
Stability and Degradation
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Photodegradation : The furan ring may undergo photooxidation to form diketones ( ).
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Thermal Stability : Decomposition above 200°C via cleavage of the enamine and benzamide bonds ( ).
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pH Sensitivity : Stable in neutral pH but degrades rapidly under strongly acidic/basic conditions ( ).
Biological Interactions (Inferred from Analogs)
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Hydrogen Bonding : The morpholine oxygen and amide NH may interact with biological targets (e.g., enzymes) ( ).
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Metabolic Pathways : Likely undergoes hepatic oxidation (morpholine ring) and amide hydrolysis ( ).
Key Findings from Structural Analogs
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison with Key Analogues
Key Observations:
- The target compound distinguishes itself through the 2-furyl-vinyl-urea motif, which is absent in simpler benzamide analogs like 4MNB or 4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide . This motif likely enhances target binding specificity.
- The morpholinylethylamine side chain is a common feature in kinase inhibitors (e.g., LY294002) , suggesting shared mechanisms of action.
Pharmacological Activity
Table 2: Pharmacological Comparison
Key Observations:
- The target compound’s morpholinylethylurea group is structurally analogous to LY294002, a PI3K inhibitor, but the addition of the furyl-vinyl system may confer unique selectivity .
- Unlike dopamine antagonists like 4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide , the target compound’s extended substituents likely shift its activity toward kinase pathways.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations:
- The target compound’s methylbenzamide and furyl groups balance hydrophobicity (LogP ~3.2) with moderate aqueous solubility, favorable for oral bioavailability.
- The collision cross-section data from a related compound suggests that the target compound’s conformational flexibility may influence membrane permeability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-(2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide?
- Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified procedure involves refluxing 2-furyl derivatives with morpholine-containing amines in acetonitrile, using K₂CO₃ as a base to facilitate nucleophilic attack. Reaction progress is monitored via TLC, and purification is achieved through precipitation and filtration . Amide bond formation may also employ coupling reagents like DCC/HOBt to activate carboxylic acid intermediates, ensuring high yields and purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Answer: FT-IR analysis confirms functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for amides). ¹H/¹³C NMR identifies proton environments (e.g., furyl protons at δ 6.2–7.4 ppm, morpholine methylenes at δ 2.3–3.5 ppm). Mass spectrometry (HRMS) provides molecular ion verification. For advanced validation, X-ray crystallography resolves stereochemistry, though computational methods (DFT) can predict geometric parameters if crystals are unavailable .
Q. What preliminary assays assess its biological activity?
- Answer: Enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s targets) using Ellman’s method quantify IC₅₀ values. Cytotoxicity screening via MTT assays in cell lines (e.g., SH-SY5Y) evaluates therapeutic potential. Dose-response curves and control comparisons (e.g., donepezil) validate specificity .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted molecular properties?
- Answer: Discrepancies in solubility or reactivity may arise from inaccurate DFT-optimized geometries. Hybrid approaches like molecular dynamics (MD) simulations in explicit solvents (e.g., water/ethanol) refine solvation effects. QSAR models correlate structural descriptors (HOMO-LUMO gaps, logP) with experimental data to identify outliers .
Q. What strategies optimize reaction yields when synthesizing morpholine-containing analogs?
- Answer: Steric hindrance from the morpholine ring may reduce coupling efficiency. Strategies include:
- Using bulky solvents (e.g., DMF) to stabilize transition states.
- Microwave-assisted synthesis to accelerate kinetics.
- Catalytic systems like Pd(OAc)₂ for C–N bond formation.
Yield improvements are quantified via HPLC purity checks and comparative kinetic studies .
Q. How do structural modifications (e.g., furyl vs. phenyl substituents) impact bioactivity?
- Answer: Substituent effects are evaluated through SAR studies. For example:
- Furyl groups enhance π-π stacking with aromatic enzyme pockets, increasing inhibition (e.g., 2-fold higher activity vs. phenyl analogs in acetylcholinesterase assays).
- Morpholine ethyl chains improve solubility via hydrogen bonding, verified by logD measurements (e.g., reduced logD by 0.5 units compared to piperidine analogs).
Comparative docking studies (AutoDock Vina) highlight binding affinity differences .
Q. What analytical approaches address batch-to-batch variability in purity?
- Answer: Advanced HPLC-MS with charged aerosol detection (CAD) quantifies low-level impurities (≤0.1%). Orthogonal methods like 2D NMR (HSQC, HMBC) confirm structural consistency. DOE (Design of Experiments) optimizes reaction parameters (temperature, stoichiometry) to minimize variability .
Methodological Guidance
- Data Contradiction Analysis: Use Bland-Altman plots to compare computational vs. experimental logP values. Replicate studies under controlled conditions (e.g., fixed pH/temperature) to isolate variables .
- Experimental Design: For enzyme assays, include positive/negative controls and triplicate measurements to ensure statistical power (p < 0.05 via ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
